molecular formula C26H29N3O4 B11033001 8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11033001
M. Wt: 447.5 g/mol
InChI Key: YKDMJQYQIRTKOJ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure with intriguing pharmacological properties. Its full IUPAC name is 1-(4-methoxyphenyl)-8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . Let’s break it down:

    Core Structure: The central scaffold consists of a pyrroloquinoline ring system.

    Substituents: It bears a methoxy group at position 8 and a piperazine moiety attached to the 6-position via a methylene bridge.

    Pharmacological Interest: This compound has been investigated for its potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: A common approach involves a one-pot reaction of 1-R, p-methoxybenzaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Other Methods: Additional synthetic routes may involve variations of cyclization reactions or multistep processes.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes could yield reduced derivatives.

    Substitution: Substitution reactions at the piperazine nitrogen or other positions are plausible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides, amines).

Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to explore these outcomes.

Scientific Research Applications

Chemistry::

    Drug Design: The compound’s unique structure may inspire novel drug candidates.

    Supramolecular Chemistry: Investigating its interactions with other molecules.

Biology and Medicine::

    Neuropharmacology: Potential effects on neurotransmitter systems.

    Anticancer Properties: Exploration of its cytotoxicity and antiproliferative effects.

Industry::

    Materials Science:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further studies are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

While no direct analogs exist, we can draw parallels to related pyrroloquinoline derivatives. Notable compounds include para-methoxyphenylpiperazine (MeOPP) and other quinoline-based structures.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

6-methoxy-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C26H29N3O4/c1-26(2)15-17(21-13-20(33-4)14-22-23(21)29(26)25(31)24(22)30)16-27-9-11-28(12-10-27)18-5-7-19(32-3)8-6-18/h5-8,13-15H,9-12,16H2,1-4H3

InChI Key

YKDMJQYQIRTKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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